molecular formula C6H15NO B1316955 3-[Ethyl(methyl)amino]propan-1-ol CAS No. 49642-03-7

3-[Ethyl(methyl)amino]propan-1-ol

Cat. No.: B1316955
CAS No.: 49642-03-7
M. Wt: 117.19 g/mol
InChI Key: TZVYDYIDLQCRHV-UHFFFAOYSA-N
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Description

3-[Ethyl(methyl)amino]propan-1-ol: is an organic compound with the molecular formula C6H15NO . It is a derivative of propanol, where the hydroxyl group is attached to a carbon chain that also contains an ethyl and a methyl group bonded to an amino group. This compound is known for its applications in various chemical and industrial processes.

Biochemical Analysis

Biochemical Properties

3-[Ethyl(methyl)amino]propan-1-ol plays a significant role in biochemical reactions due to its dual functional groups. The alcohol group can participate in hydrogen bonding and other interactions, while the amine group can act as a nucleophile in various reactions. This compound interacts with enzymes, proteins, and other biomolecules, often serving as a substrate or inhibitor. For example, it can be used in the preparation of polyurethanes and poly(propyl ether imine) dendrimers .

Cellular Effects

This compound affects various types of cells and cellular processes. It can influence cell function by interacting with cell signaling pathways, altering gene expression, and affecting cellular metabolism. The compound’s ability to form hydrogen bonds and act as a nucleophile allows it to interact with key biomolecules within the cell, potentially leading to changes in cellular activities .

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. The compound can bind to enzymes and proteins, either inhibiting or activating their functions. It can also affect gene expression by interacting with DNA or RNA, leading to changes in the production of specific proteins. These interactions are often mediated by the compound’s functional groups, which can form hydrogen bonds and participate in nucleophilic reactions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation can influence its long-term effects on cellular function. For example, it may degrade into other compounds that have different biochemical properties, leading to changes in its activity over time. Studies have shown that the compound can remain stable under certain conditions, but its effects may diminish as it degrades .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function. Toxic or adverse effects may also be observed at high doses, indicating a threshold beyond which the compound becomes harmful. These dosage-dependent effects are important for understanding the compound’s safety and efficacy in biochemical applications .

Metabolic Pathways

This compound is involved in various metabolic pathways. It can be metabolized by enzymes in the liver and other tissues, leading to the production of metabolites that may have different biochemical properties. The compound’s interactions with enzymes and cofactors can affect metabolic flux and metabolite levels, influencing overall cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed by various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes and within cellular compartments. These interactions can affect the compound’s localization and accumulation, influencing its activity and function .

Subcellular Localization

The subcellular localization of this compound can impact its activity and function. The compound may be directed to specific compartments or organelles within the cell by targeting signals or post-translational modifications. These localization mechanisms ensure that the compound exerts its effects in the appropriate cellular context, contributing to its overall biochemical activity .

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Alkylation of Amines: One common method for synthesizing 3-[Ethyl(methyl)amino]propan-1-ol involves the alkylation of methylamine with 3-chloropropanol. The reaction typically occurs in the presence of a base such as sodium hydroxide to neutralize the hydrochloric acid formed during the reaction.

    Reductive Amination: Another method involves the reductive amination of 3-hydroxypropanal with ethylamine and methylamine. This process uses a reducing agent like sodium cyanoborohydride to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound often involves large-scale alkylation processes using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 3-[Ethyl(methyl)amino]propan-1-ol can undergo oxidation reactions to form corresponding aldehydes or ketones. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents such as lithium aluminum hydride.

    Substitution: It can participate in nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups like halides or sulfonates.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Thionyl chloride or phosphorus tribromide for converting hydroxyl groups to halides.

Major Products:

    Oxidation: Formation of 3-[Ethyl(methyl)amino]propanal or 3-[Ethyl(methyl)amino]propanone.

    Reduction: Formation of N-ethyl-N-methylpropan-1-amine.

    Substitution: Formation of 3-[Ethyl(methyl)amino]propyl chloride or bromide.

Scientific Research Applications

Chemistry:

  • Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
  • Acts as a building block in the preparation of surfactants and emulsifiers.

Biology:

  • Investigated for its potential use in biochemical assays and as a reagent in the synthesis of biologically active molecules.

Medicine:

  • Explored for its potential therapeutic applications, particularly in the development of drugs targeting neurological pathways.

Industry:

  • Utilized in the production of specialty chemicals and as a solvent in certain industrial processes.

Mechanism of Action

The mechanism of action of 3-[Ethyl(methyl)amino]propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a ligand, binding to these targets and modulating their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    3-Dimethylamino-1-propanol: Similar in structure but contains two methyl groups instead of an ethyl and a methyl group.

    3-Methylamino-1-propanol: Contains a single methyl group attached to the amino group.

Uniqueness:

  • The presence of both ethyl and methyl groups in 3-[Ethyl(methyl)amino]propan-1-ol provides unique steric and electronic properties, making it distinct from its analogs. These properties can influence its reactivity and interactions with other molecules, making it suitable for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

3-[ethyl(methyl)amino]propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15NO/c1-3-7(2)5-4-6-8/h8H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZVYDYIDLQCRHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C)CCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20560338
Record name 3-[Ethyl(methyl)amino]propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20560338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

117.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

49642-03-7
Record name 3-[Ethyl(methyl)amino]propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20560338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

3-(N-ethyl-N-methylamino)propanol was prepared as follows: In a pressure vessel was mixed N-ethyl-N-methylamine (25 g, 420 mmol), 3-chloropropanol (14.1 mL, 16 g, 170 mmol), sodium iodide (2.54 g, 17 mmol) and 60 mL dioxane. The vessel was sealed and heated to 65° C. After 3 days the reaction was allowed to cool to ambient temperature. Solvent was removed by rotary evaporation leaving a brown oil. The oil was dissolved in 80 mL of 2N NaOH, extracted with EtOAc (3×250 mL) and dried over Na2SO4. After filtration of the drying agent solvent was removed in vacuo leaving a brown oil. The oil was distilled (75° C., 15 mm Hg) leaving 2-(N-ethyl-N-methylamino)propanol (6.3 g, 54 mmol, 32% yield) as a colorless oil.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
14.1 mL
Type
reactant
Reaction Step One
Quantity
2.54 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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